molecular formula C13H16N2O3 B566965 1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 1253789-60-4

1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B566965
CAS No.: 1253789-60-4
M. Wt: 248.282
InChI Key: BOEVBTAVBFXHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves several steps. One common synthetic route includes the reaction of appropriate starting materials under controlled conditions to form the desired oxazine ring. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the formation of the compound with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.

Chemical Reactions Analysis

1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-methyl-1-(3-methylbutyl)pyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(2)6-7-15-11-10(5-4-9(3)14-11)12(16)18-13(15)17/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEVBTAVBFXHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)OC(=O)N2CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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